molecular formula C20H18BrN3O2 B2817382 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 899946-50-0

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2817382
CAS No.: 899946-50-0
M. Wt: 412.287
InChI Key: NJRNKDOPODVPST-UHFFFAOYSA-N
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Description

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone ring, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation: The final step involves the acylation of the pyridazinone derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-13-6-7-17(14(2)10-13)22-19(25)12-24-20(26)9-8-18(23-24)15-4-3-5-16(21)11-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNKDOPODVPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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